

Addressing humidity and temperature effects on Radon-220 sensors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

Technical Support Center: Radon-220 (Thoron) Sensors

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and answers to frequently asked questions regarding the effects of humidity and temperature on **Radon-220** (Thoron) sensors.

Frequently Asked Questions (FAQs)

Q1: How do humidity and temperature fundamentally affect **Radon-220** measurements?

Temperature and humidity can introduce significant variability and inaccuracy in **Radon-220** measurements. Indoor radon concentrations, in general, can vary with the season, often showing a negative correlation with outdoor temperature.^[1] This is partly due to the "stack effect," where larger temperature differences between indoor and outdoor air increase the pressure differential, drawing more radon from the soil into a building, particularly in colder months.^{[2][3][4][5]}

High humidity primarily affects sensor performance by altering the electrical properties of the air and the behavior of radon progeny. For sensors that rely on electrostatic collection of charged radon daughters (like ^{218}Po), high humidity can neutralize these ions, reducing the collection efficiency and leading to an underestimation of the radon concentration.^[6] For adsorbent

materials like charcoal, high humidity means water vapor competes with radon for adsorption sites, which can reduce the amount of radon captured.[7][8]

Q2: Which types of **Radon-220** sensors are most susceptible to environmental effects?

The susceptibility of a sensor depends on its detection principle. Some modern electronic monitors are designed to be insensitive to changes in humidity and temperature.[9]

- Activated Charcoal Detectors (ACDs): These are highly susceptible. Their response is affected by both humidity and temperature, requiring calibration under various conditions.[7][8] Water vapor can be adsorbed by the charcoal, reducing its capacity for radon.
- Electronic Integrating Devices (EIDs): Many EIDs, especially those using a solid-state silicon detector in a diffusion chamber with high voltage collection, can be affected by high air humidity.[6][7] Humidity can affect the charge collection of radon decay products.
- Alpha-Track Detectors (ATDs): These are generally insensitive to humidity and temperature. [7] However, measurements at very high altitudes might need slight adjustments due to air density changes affecting the travel distance of alpha particles.[7]
- Dual Measurement Systems: To accurately measure **Radon-220** (Thoron) separately from Radon-222, dual systems with different diffusion chambers are often used, leveraging the large difference in their half-lives (55.6s for Thoron vs. 3.8 days for Radon).[10][11] The environmental effects would depend on the specific detector type used within these chambers.

Q3: What are the primary mechanisms through which humidity interferes with sensor readings?

Humidity interferes with **Radon-220** sensors through several mechanisms:

- Reduced Collection Efficiency: In sensors that use an electric field to collect positively charged progeny of radon decay (e.g., ^{218}Po), water molecules in the air can neutralize these ions.[6] This reduces the number of ions that reach the detector, leading to a lower measured radon concentration.[6]
- Adsorption Competition: For passive detectors using activated carbon, water vapor competes with radon gas for active adsorption sites on the charcoal.[7] This leads to a lower

amount of radon being collected, especially in high-humidity environments.

- Detector Degradation: In some detectors with Mylar foils, long-term exposure to high humidity can cause the foil to deteriorate, potentially affecting the detector's response.[12]
- Changes in Air Density: While a minor effect, high humidity slightly changes air density, which can influence the diffusion rate of **Radon-220** into the sensor's detection chamber.

Q4: What are the standard environmental operating conditions for **Radon-220** sensors?

Standard operating conditions are typically defined by the manufacturer and calibration standards. For instance, ANSI/AARST MS-QA 2019 specifies that during calibration, the average temperature, relative humidity, and barometric pressure must be recorded.[13] If a manufacturer can document that a device is not affected by temperature or humidity, calibration requirements may not need to include exposures across different environmental conditions.[13] Generally, a controlled laboratory environment with temperatures around 20-25°C and relative humidity between 30% and 50% is considered ideal for minimizing environmental effects.[14] [15]

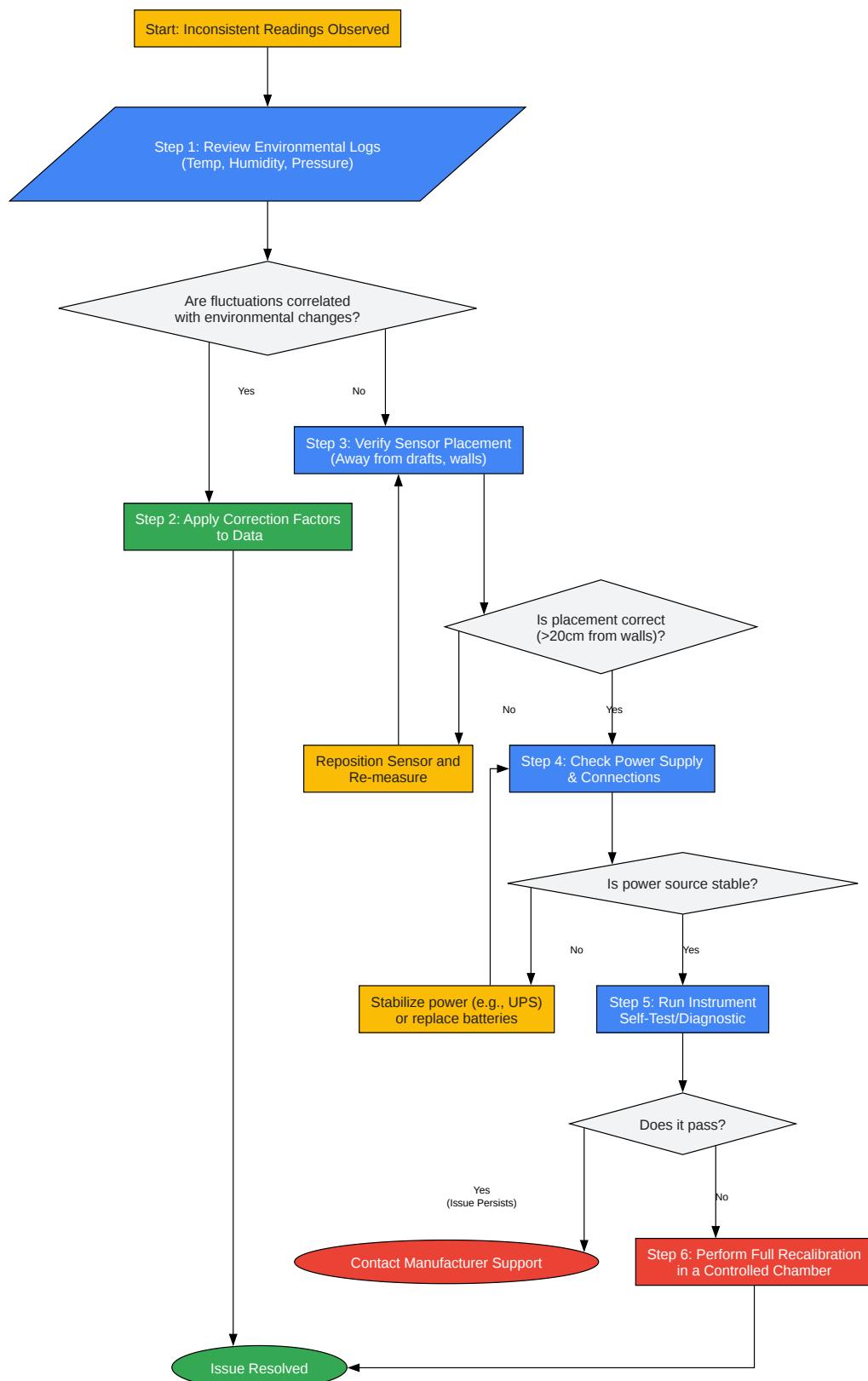
Q5: How can I correct my data for temperature and humidity effects?

Data correction requires characterizing the sensor's response across a range of environmental conditions.

- Correction Factors: Develop specific correction factors for your device by calibrating it under various controlled temperature and humidity levels.[1][16] This involves exposing the sensor to a known radon concentration while systematically varying the temperature and humidity in a calibration chamber.[17]
- Algorithmic Correction: Some modern systems employ algorithmic corrections. For example, a study demonstrated a humidity response correction that successfully eliminated the influence of humidity, showing an average relative deviation of less than $\pm 3.7\%$ when compared to a reference instrument under varying conditions.[17]
- Simultaneous Monitoring: Continuously monitor and record temperature and relative humidity alongside your **Radon-220** measurements.[16][18] This data is essential for applying the correct adjustment factors post-acquisition.

Data Summary Tables

Table 1: Impact of Humidity and Temperature on Different **Radon-220** Sensor Types


Sensor Type	Impact of High Humidity	Impact of High Temperature	Mitigation/Correction Strategy
Alpha-Track Detectors (ATD)	Generally insensitive. [7]	Generally insensitive. [7]	Typically not required, but follow manufacturer guidance for extreme conditions.
Activated Charcoal Detectors (ACD)	High impact; reduces radon adsorption efficiency.[7][8]	Moderate impact; affects adsorption/desorption kinetics.[8]	Calibrate across the expected range of field conditions; use diffusion barriers.[7]
Electronic Integrating Devices (EID) / Ionization Chambers	High impact; reduces progeny collection efficiency.[6][7]	Moderate impact; can affect electronic components and air density.	Calibrate across a range of humidity levels; apply mathematical correction factors.[17]
Solid-State Silicon Detectors	Can be affected, particularly if high voltage is used for progeny collection.[6][7]	Can affect electronic noise and performance.	Use a membrane drying system or apply humidity correction coefficients.[17]

Troubleshooting Guides

Issue 1: Inconsistent or Fluctuating Readings

Unexpected fluctuations in **Radon-220** levels can be caused by environmental changes or sensor issues.

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting inconsistent **Radon-220** measurements.

- Verify Environmental Stability: Radon levels naturally fluctuate.[19] Cross-reference your data with logs for temperature, humidity, and barometric pressure.[18] Strong correlations suggest an environmental influence rather than a sensor fault.
- Check Sensor Placement: Ensure the sensor is placed according to protocol, typically at least 20 cm away from walls to minimize measurement errors due to the non-homogenous distribution of Thoron.[7] Avoid placing it near vents, windows, or in humid areas like kitchens or bathrooms.[19]
- Inspect Power Source: For electronic devices, unstable power can cause issues. Check power cords and battery levels.[20][21]
- Run Diagnostics: If available, run the instrument's internal diagnostic or self-test functions.
- Recalibrate: If the issue persists after ruling out environmental factors and basic hardware issues, the sensor may have drifted out of calibration.[20] Perform a full recalibration according to the protocol below.

Issue 2: Sensor Failure in High Humidity/Temperature Environments

Steps:

- Power Down and Relocate: Immediately turn off the sensor and move it to a controlled environment (e.g., 20-25°C, <50% RH).
- Inspect for Damage: Look for any visible signs of damage, such as condensation inside the unit or corrosion on electrical contacts.
- Allow for Acclimatization: Let the device sit in the controlled environment for at least 24 hours to allow any internal moisture to evaporate. Do not attempt to heat-dry the unit, as this can damage sensitive components.
- Power On and Test: After 24 hours, power the device back on and run a self-test or diagnostic check.
- Consider Protective Measures: If the sensor must be used in such environments, consider engineering controls. This could involve using a desiccant drying system upstream of the

sensor's air intake or placing the detector in a sealed polyethylene bag for passive detectors.
[12][17]

Experimental Protocols

Protocol: Sensor Calibration under Controlled Environmental Conditions

This protocol describes the calibration of an electronic **Radon-220** sensor against a known reference concentration while varying temperature and humidity.

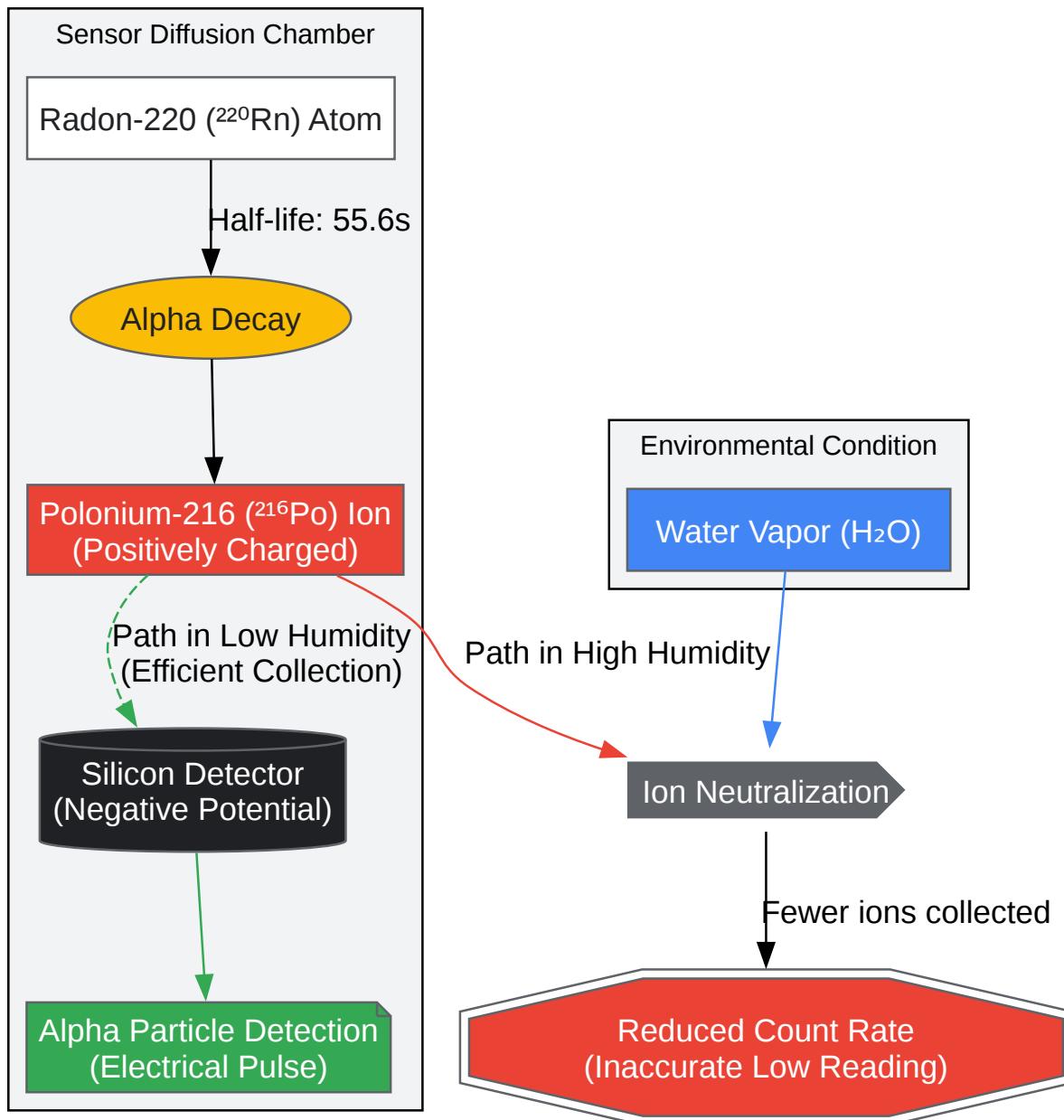
1. Objective: To determine the sensor's response and derive correction factors for temperature and humidity.

2. Materials:

- **Radon-220** sensor to be calibrated.
- Reference **Radon-220** measurement instrument (traceable to national standards).
- Airtight environmental chamber (radon calibration facility) with controls for temperature and humidity.[6][22]
- Certified **Radon-220** source.
- Data logging system for temperature, humidity, pressure, and radon concentration.

3. Procedure:

- Background Assessment: Place the sensor in the chamber with a radon-free atmosphere (e.g., aged air or nitrogen) for at least 24 hours to determine its background count rate.[13]
- Establish Baseline: Set the chamber to standard conditions (e.g., 22°C, 40% RH). Introduce a known, stable concentration of **Radon-220** (e.g., 500 Bq/m³).
- Data Logging: Allow the sensor and reference instrument to stabilize and log data for a sufficient period (e.g., 12-24 hours) to achieve statistical significance.[22]


- Vary Humidity: While keeping the temperature and radon concentration constant, incrementally increase the relative humidity (e.g., in steps of 10% from 40% to 90% RH).
- Equilibration: At each humidity step, allow the system to equilibrate for several hours and log the readings from both the test sensor and the reference instrument.[22]
- Vary Temperature: Return the chamber to the baseline humidity (40% RH). While keeping humidity and radon concentration constant, incrementally vary the temperature (e.g., in steps of 5°C from 15°C to 35°C).
- Equilibration at Temperature Steps: At each temperature step, allow the system to equilibrate and log data as in step 5.
- Data Analysis:
 - For each setpoint, calculate the average reading from the test sensor and the reference instrument.
 - Calculate the sensor's response efficiency at each condition (Test Reading / Reference Reading).
 - Plot the response efficiency against humidity (at constant temperature) and against temperature (at constant humidity).
 - Use regression analysis to derive a mathematical correction function based on these plots.

4. Safety Precautions:

- Handle the **Radon-220** source according to radiological safety protocols.
- Ensure the environmental chamber is properly sealed and vented when required.

Visualization of Interference Mechanism

Mechanism of Humidity Interference in Ionization-Based Sensors

[Click to download full resolution via product page](#)

Caption: How high humidity reduces the efficiency of ionization-based **Radon-220** sensors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New Correction Factors Based on Seasonal Variability of Outdoor Temperature for Estimating Annual Radon Concentrations in UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. festaradontech.com [festaradontech.com]
- 3. nationalradondefense.com [nationalradondefense.com]
- 4. aelabs.com [aelabs.com]
- 5. properteco.co.uk [properteco.co.uk]
- 6. The effect of humidity on the radon counting efficiency of integrated instruments | AIVC [aivc.org]
- 7. Radon measurements - WHO Handbook on Indoor Radon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Effect of temperature and humidity on the performance of Charcoal CanisterPassive Rn detectors | Semantic Scholar [semanticscholar.org]
- 9. Radon/Thoron monitor RTM 2200 Soil Gas [radonmonitor-shop.com]
- 10. Characteristics of Thoron (220Rn) and Its Progeny in the Indoor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inis.iaea.org [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. MS-QA_06-2019 rev5 [standards.aarst.org]
- 14. airsenseenvironmental.com [airsenseenvironmental.com]
- 15. researchgate.net [researchgate.net]
- 16. dsmradon.com [dsmradon.com]
- 17. Upgrade of a Highly Sensitive Monitor for Atmospheric Radon Measurement [mdpi.com]
- 18. A new approach to radon temporal correction factor based on active environmental monitoring devices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]
- 20. How to Troubleshoot Common Radon System Monitor Issues - TurinSen turinsen.com
- 21. radonbegone.com [radonbegone.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Addressing humidity and temperature effects on Radon-220 sensors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213171#addressing-humidity-and-temperature-effects-on-radon-220-sensors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com